molecular formula C34H39N3O10S B607474 Fluorescein-PEG3-(N-Boc)-Amine CAS No. 1807534-77-5

Fluorescein-PEG3-(N-Boc)-Amine

Cat. No. B607474
CAS RN: 1807534-77-5
M. Wt: 681.76
InChI Key: SVPKKGHAKHLTNJ-UHFFFAOYSA-N
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Description

Fluorescein-PEG3-(N-Boc)-Amine is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . The synthesis involves the connection of two different ligands by a linker .


Molecular Structure Analysis

The molecular formula of this compound is C34H39N3O10S . Its molecular weight is 681.75 .


Chemical Reactions Analysis

In the context of PROTACs, this compound plays a crucial role. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 681.75 and its molecular formula of C34H39N3O10S . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Synthesis and Application in Biochemistry

Fluorescein-PEG3-(N-Boc)-Amine is a compound with significant relevance in the field of biochemistry and biophysics. In a study by Stöhr et al. (2011), peracetylated sugars were attached to α-BOC-lysine and α-Z-lysine, and subsequently copolymerized with PEGylated lysine-NCA. Fluorescein isothiocyanate (FITC) was then coupled to the free ε-NH2 groups of the lysine repeating units. This process resulted in water-soluble, α-helical copolypeptides that could be used for selective cell staining or targeted drug delivery (Stöhr et al., 2011).

Derivatization and Analysis

The this compound compound also finds application in the derivatization and analysis of various biological molecules. In a study by Beard et al. (2004), fluorescein derivatives, including those similar to this compound, were used for on-chip derivatization and electrophoresis in the analysis of biogenic amines. The study highlighted the use of dichlorotriazine fluorescein (DTAF) as a superior in situ derivatizing agent for biogenic amines in microfluidic devices (Beard et al., 2004).

Fluorescence Imaging and Probing

This compound derivatives are pivotal in fluorescence imaging and probing. A study by Peng et al. (2010) explored fluorescein-functionalized graphene oxide (GO) synthesized via a PEG bridge for intracellular imaging. This application demonstrates the use of fluorescein derivatives in creating fluorescent nanoprobes for cellular imaging (Peng et al., 2010).

Biomedical Applications

In the biomedical field, this compound is used in the development of theranostics. Majd et al. (2013) synthesized targeted fluoromagnetic nanoparticles using fluorescein isothiocyanate (FITC) for imaging human breast cancer MCF-7 cells. These nanoparticles demonstrated potential in both imaging and therapy (Majd et al., 2013).

Mechanism of Action

The mechanism of action of Fluorescein-PEG3-(N-Boc)-Amine is related to its role as a PROTAC linker . PROTACs, which contain two different ligands connected by a linker, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Future Directions

The future directions of Fluorescein-PEG3-(N-Boc)-Amine are likely to be in the field of PROTACs, given its role as a PROTAC linker . As research in this area continues, there may be new applications and advancements in the use of this compound.

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10S/c1-33(2,3)47-32(41)36-11-13-43-15-17-44-16-14-42-12-10-35-31(48)37-21-4-7-25-24(18-21)30(40)46-34(25)26-8-5-22(38)19-28(26)45-29-20-23(39)6-9-27(29)34/h4-9,18-20,38-39H,10-17H2,1-3H3,(H,36,41)(H2,35,37,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPKKGHAKHLTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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